
6-Amino-N-isopropyl-9H-purine-9-carboxamide
Overview
Description
6-Amino-N-isopropyl-9H-purine-9-carboxamide is a chemical compound with the molecular formula C9H12N6O. It is a derivative of purine, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-N-isopropyl-9H-purine-9-carboxamide typically involves the reaction of 6-chloropurine with isopropylamine under controlled conditions. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide, with the addition of a base like potassium carbonate to facilitate the substitution reaction. The reaction mixture is then heated to a temperature of around 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
6-Amino-N-isopropyl-9H-purine-9-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol under inert atmosphere.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and physical properties .
Scientific Research Applications
6-Amino-N-isopropyl-9H-purine-9-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biological processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Mechanism of Action
The mechanism of action of 6-Amino-N-isopropyl-9H-purine-9-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
6-Amino-9H-purine-9-carboxamide: Lacks the isopropyl group, leading to different chemical and biological properties.
N-Isopropyl-9H-purine-9-carboxamide: Lacks the amino group, resulting in distinct reactivity and applications.
6-Chloro-N-isopropyl-9H-purine-9-carboxamide:
Uniqueness
6-Amino-N-isopropyl-9H-purine-9-carboxamide is unique due to the presence of both the amino and isopropyl groups, which confer specific chemical reactivity and biological activity. This combination of functional groups allows for a wide range of applications and makes the compound a valuable tool in scientific research .
Biological Activity
6-Amino-N-isopropyl-9H-purine-9-carboxamide is a purine derivative with significant biological activity, particularly as a purine analog. This compound is characterized by an amino group at the 6-position and a carboxamide functional group at the 9-position of the purine ring. Its molecular formula is CHNO, and it has a molecular weight of 252.28 g/mol. The unique structural features of this compound confer distinct biological properties and therapeutic potential.
The biological activity of this compound primarily stems from its ability to interact with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. The compound can act as an inhibitor or activator, leading to diverse physiological effects. Notably, it has been investigated for its role in:
- Cyclic nucleotide phosphodiesterase (PDE) inhibition : This activity is crucial for regulating cyclic AMP (cAMP) and cyclic GMP (cGMP) levels, which are vital second messengers in cellular signaling pathways.
- Antiviral and anticancer properties : The compound has shown potential therapeutic applications in treating viral infections and certain types of cancer.
Biological Activity Overview
The biological activities associated with this compound can be summarized as follows:
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- PDE-IV Inhibition Study : A study highlighted the compound's ability to relax bronchial tissues through PDE-IV inhibition, suggesting its potential use as an anti-asthmatic agent. This was evidenced by increased cAMP levels leading to bronchodilation .
- Antiviral Properties : Research indicated that this compound could inhibit the replication of certain viruses by disrupting their nucleic acid synthesis pathways. This was particularly noted in studies involving RNA viruses.
- Antitumor Efficacy : In xenograft mouse models, the compound demonstrated significant antitumor activity against pancreatic ductal adenocarcinoma (PDAC) and multiple myeloma (MM), showing a reduction in tumor size without overt toxicity .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with related compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
6-Aminopurine | Amino group at position 6 | Natural purine base; precursor for nucleotides |
N-Isopropyladenosine | Ribose sugar attached; modified adenine | Important in nucleoside metabolism |
2-Amino-6-hydroxypurine | Hydroxyl group at position 2 | Exhibits different biological activities |
9-Isopropylpurine | Isopropyl substitution at position 9 | Altered pharmacokinetics compared to standard purines |
Properties
IUPAC Name |
6-amino-N-propan-2-ylpurine-9-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6O/c1-5(2)14-9(16)15-4-13-6-7(10)11-3-12-8(6)15/h3-5H,1-2H3,(H,14,16)(H2,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXXTJLEUKRWSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N1C=NC2=C(N=CN=C21)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50704445 | |
Record name | 6-Amino-N-(propan-2-yl)-9H-purine-9-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50704445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092352-85-6 | |
Record name | 6-Amino-N-(1-methylethyl)-9H-purine-9-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1092352-85-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Amino-N-(propan-2-yl)-9H-purine-9-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50704445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.